Cas no 1355171-02-6 (3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)-)

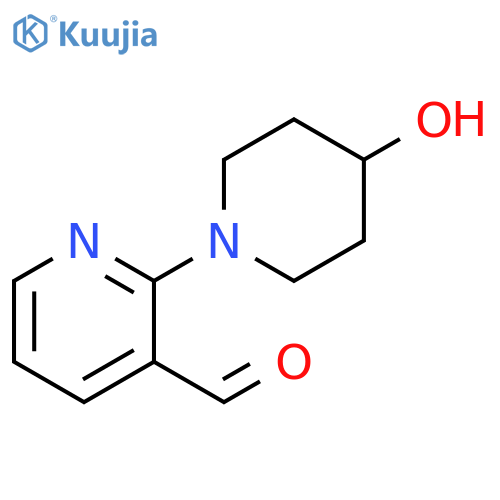

1355171-02-6 structure

商品名:3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)-

CAS番号:1355171-02-6

MF:C11H14N2O2

メガワット:206.241062641144

CID:6491595

3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)-

-

- インチ: 1S/C11H14N2O2/c14-8-9-2-1-5-12-11(9)13-6-3-10(15)4-7-13/h1-2,5,8,10,15H,3-4,6-7H2

- InChIKey: IWPAGKSIQZZEJX-UHFFFAOYSA-N

- ほほえんだ: C1(N2CCC(O)CC2)=NC=CC=C1C=O

じっけんとくせい

- 密度みつど: 1.260±0.06 g/cm3(Predicted)

- ふってん: 407.1±45.0 °C(Predicted)

- 酸性度係数(pKa): 14.66±0.20(Predicted)

3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-725613-0.1g |

2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde |

1355171-02-6 | 0.1g |

$1144.0 | 2023-05-29 | ||

| Enamine | EN300-725613-0.05g |

2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde |

1355171-02-6 | 0.05g |

$1091.0 | 2023-05-29 | ||

| Enamine | EN300-725613-0.25g |

2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde |

1355171-02-6 | 0.25g |

$1196.0 | 2023-05-29 | ||

| Enamine | EN300-725613-0.5g |

2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde |

1355171-02-6 | 0.5g |

$1247.0 | 2023-05-29 | ||

| Enamine | EN300-725613-1.0g |

2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde |

1355171-02-6 | 1g |

$1299.0 | 2023-05-29 | ||

| Enamine | EN300-725613-2.5g |

2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde |

1355171-02-6 | 2.5g |

$2548.0 | 2023-05-29 | ||

| Enamine | EN300-725613-5.0g |

2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde |

1355171-02-6 | 5g |

$3770.0 | 2023-05-29 | ||

| Enamine | EN300-725613-10.0g |

2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde |

1355171-02-6 | 10g |

$5590.0 | 2023-05-29 |

3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

1355171-02-6 (3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)-) 関連製品

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量